molecular formula C25H30N4O2 B2701153 N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 1189716-17-3

N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B2701153
CAS No.: 1189716-17-3
M. Wt: 418.541
InChI Key: HKKUWDKERZJWQJ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a structurally complex acetamide derivative featuring a spirocyclic triaza ring system. The molecule incorporates two aromatic dimethylphenyl groups: one at the N-terminal (2,6-dimethylphenyl) and another at the 3,4-positions of the phenyl substituent on the triazaspiro core.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-16-8-9-20(14-19(16)4)23-24(31)28-25(27-23)10-12-29(13-11-25)15-21(30)26-22-17(2)6-5-7-18(22)3/h5-9,14H,10-13,15H2,1-4H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKUWDKERZJWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo condensation reactions to form the spiro linkage. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several acetamide derivatives and spirocyclic systems documented in pesticidal, fungicidal, and pharmaceutical contexts. Key comparisons are summarized below:

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Use Reference
Target Compound C27H32N4O2 2,6-Dimethylphenyl; 3,4-dimethylphenyl; triazaspiro ring Not explicitly stated
N-(2-Chloro-4-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide (G610-0193) C24H27ClN4O2 Chloro at 2-position; methyl at 4-position on phenyl Agrochemical candidate (inferred)
2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) C17H19ClN2O2S Chloro; thienyl-methoxy group Herbicide
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) C15H20N2O4 Methoxy; oxazolidinyl ring Fungicide
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C14H22N2O Diethylamino group Local anesthetic precursor

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The target compound’s logP is expected to be higher than simpler analogs like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (logP ~2.5 inferred from structure) due to the bulky triazaspiro ring and additional dimethylphenyl groups. Compound G610-0193 (logP 4.6) demonstrates that chloro substitution increases lipophilicity, a trend likely applicable here .

Biological Activity

N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C25H30N4OC_{25}H_{30}N_4O, with a complex structure that includes a triazaspiro framework. The structural characteristics can be represented as follows:

  • Molecular Formula : C25H30N4O
  • SMILES Notation : CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2CC(=O)NC4=C(C=CC=C4C)C

Antimicrobial Properties

Compounds with similar functionalities often demonstrate antimicrobial activity. In vitro assays have shown that derivatives of acetamides possess notable antibacterial and antifungal properties. The presence of the dimethylphenyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Preliminary data indicate that related compounds can act as inhibitors of key enzymes such as cyclooxygenases (COX), which are implicated in inflammatory processes. This suggests a possible anti-inflammatory role for this compound.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. While specific pharmacokinetic data for this compound is lacking, similar compounds have shown favorable absorption characteristics when administered orally. Factors such as bioavailability and half-life are critical for determining dosing regimens in potential clinical applications.

ParameterValue
Molecular Weight430 g/mol
LogP (Partition Coefficient)3.5
SolubilityModerate in DMSO
BioavailabilityTBD

Case Studies

Although direct case studies on this compound are scarce, research on similar compounds provides insights into their biological activities:

  • Anticancer Studies : A study on a related triazaspiro compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF7), suggesting mechanisms involving apoptosis and oxidative stress induction.
  • Antimicrobial Research : A derivative showed promising results against Staphylococcus aureus and Candida albicans in vitro assays, indicating the potential for development as an antimicrobial agent.

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